[3-(Benzyloxy)phenyl](cyclobutyl)methanone
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Overview
Description
3-(Benzyloxy)phenylmethanone: is an organic compound with the molecular formula C18H18O2. It is a ketone derivative, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclobutyl group via a methanone linkage. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an etherification reaction.
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Coupling with Methanone: Finally, the cyclobutyl group is coupled with the phenyl ring via a methanone linkage using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 3-(Benzyloxy)phenylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-(Benzyloxy)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions, particularly in the development of new catalytic systems.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activity.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The methanone linkage plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclobutyl phenyl ketone: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenyl derivatives: Compounds with different substituents on the phenyl ring.
Cyclobutyl derivatives: Compounds with various functional groups attached to the cyclobutyl ring.
Uniqueness:
Structural Features: The combination of a benzyloxy group, phenyl ring, and cyclobutyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its versatility in organic synthesis, biological studies, and material science distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
cyclobutyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O2/c19-18(15-8-4-9-15)16-10-5-11-17(12-16)20-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2 |
InChI Key |
RCHCHZIHOHKORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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